An In-Depth Technical Guide to the Molecular Structure and Properties of Heptadecafluorononanoic Acid Octylamide
An In-Depth Technical Guide to the Molecular Structure and Properties of Heptadecafluorononanoic Acid Octylamide
Abstract
This technical guide provides a comprehensive overview of Heptadecafluorononanoic acid octylamide, a unique amphiphilic molecule featuring a fully fluorinated carbon tail and a hydrocarbon head, linked by an amide functional group. This document is intended for researchers, chemists, and professionals in drug development and materials science. It delves into the molecule's precise chemical identity, structural characteristics, and physicochemical properties. Furthermore, this guide outlines a detailed, field-proven protocol for its synthesis and purification, supported by a thorough discussion of the analytical techniques required for its structural elucidation and characterization. Potential applications, drawing from its class of N-alkyl perfluoroalkanamides, are explored, alongside critical safety and handling considerations pertinent to long-chain per- and polyfluoroalkyl substances (PFAS).
Introduction: Understanding a Complex Amphiphile
Heptadecafluorononanoic acid octylamide, systematically known as N-octyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide, belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by a backbone of carbon atoms where hydrogen atoms are partially or fully replaced by fluorine. This substitution imparts unique and technologically valuable properties, including high thermal and chemical stability, and both hydrophobic and oleophobic (lipophobic) characteristics.
The subject of this guide is a fascinating hybrid molecule. It possesses a long, rigid, and inert perfluorinated "tail" (C8F17) and a flexible, lipophilic hydrocarbon "head" (C8H17). These two distinct and often immiscible segments are covalently joined by a polar amide linkage (-CONH-), which itself can participate in hydrogen bonding. This tripartite structure dictates its behavior, driving self-assembly and conferring properties useful in specialized applications. This guide aims to serve as a foundational resource, providing the technical details necessary for the synthesis, analysis, and potential utilization of this compound.
Chemical Identity and Molecular Structure
A precise understanding of a molecule begins with its unambiguous identification and a detailed examination of its structure.
Nomenclature and Identifiers:
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IUPAC Name: N-octyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide
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Common Name: Heptadecafluorononanoic acid octylamide
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CAS Number: 33496-55-8
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Molecular Formula: C₁₇H₁₈F₁₇NO
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Molecular Weight: 575.30 g/mol [1]
Structural Breakdown: The molecule's properties are a direct consequence of its three distinct structural domains:
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The Perfluorononyl Tail (C₈F₁₇-C=O): This segment consists of a C₈ alkyl chain where all hydrogen atoms have been replaced by fluorine, attached to a carbonyl group. The high electronegativity of fluorine atoms creates strong C-F bonds, rendering this tail exceptionally stable and inert. It is responsible for the molecule's oleophobicity and contributes significantly to its hydrophobic character.
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The Amide Linkage (-CONH-): This polar, planar group is central to the molecule's structure and behavior. The presence of the N-H bond allows for hydrogen bonding, a critical intermolecular force that can dictate aggregation, crystal packing, and solubility. The C-N bond has partial double-bond character, leading to restricted rotation.
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The n-Octyl Head (-C₈H₁₇): This is a classic, flexible, and nonpolar hydrocarbon chain. It is lipophilic, meaning it readily interacts with other nonpolar molecules and solvents.
Physicochemical Properties
The unique tripartite structure of this molecule gives rise to a specific set of physical and chemical properties. A summary of available and predicted data is presented below.
| Property | Value | Source |
| CAS Number | 33496-55-8 | ChemSrc[1] |
| Molecular Formula | C₁₇H₁₈F₁₇NO | ChemSrc[1] |
| Molecular Weight | 575.304 g/mol | ChemSrc[1] |
| Boiling Point | 346.4 ± 42.0 °C at 760 mmHg | ChemSrc[1] |
| Density | 1.4 ± 0.1 g/cm³ | ChemSrc[1] |
| Flash Point | 163.3 ± 27.9 °C | ChemSrc[1] |
| LogP (Predicted) | 11.38 | ChemSrc[1] |
The high boiling point and density are characteristic of large, fluorinated molecules. The extremely high predicted LogP value indicates a very strong preference for nonpolar (lipophilic/oleophilic) environments over aqueous ones, despite the presence of the polar amide group. This is dominated by the two long perfluoroalkyl and alkyl chains.
Synthesis and Purification
Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. The acyl chloride is significantly more electrophilic than the parent carboxylic acid, allowing the amidation reaction to proceed under mild conditions with the nucleophilic octylamine. The use of a non-nucleophilic base like triethylamine is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the octylamine reactant. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve both the fluorinated and hydrocarbon reactants.
Experimental Protocol: Synthesis of Heptadecafluorononanoic acid octylamide
Step 1: Formation of Heptadecafluorononanoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptadecafluorononanoic acid (PFNA) (1.0 eq).
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Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise.
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Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction can be monitored for the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude heptadecafluorononanoyl chloride is a high-boiling liquid and can be used in the next step without further purification.
Step 2: Amidation with Octylamine
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Dissolve the crude heptadecafluorononanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a new flask under an inert atmosphere.
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, prepare a solution of octylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
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Add the octylamine/triethylamine solution dropwise to the cooled acyl chloride solution over 30-60 minutes with vigorous stirring.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours.
Step 3: Work-up and Purification
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and octylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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The crude product, likely a waxy solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product must be confirmed using the analytical techniques described in the following section.
Spectroscopic Characterization
Structural elucidation of the synthesized product is paramount. Based on the known structure, the following spectroscopic signatures are predicted.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will be relatively simple and will primarily show signals from the octyl chain.
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~ 5.5-6.5 ppm (broad singlet, 1H): The amide proton (-NH-). The chemical shift can be variable and concentration-dependent due to hydrogen bonding.
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~ 3.2-3.4 ppm (quartet or triplet of doublets, 2H): The methylene group attached to the nitrogen (-NH-CH₂ -). It will be deshielded by the adjacent nitrogen atom.
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~ 1.5-1.7 ppm (multiplet, 2H): The second methylene group of the octyl chain (-CH₂-CH₂ -).
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~ 1.2-1.4 ppm (broad multiplet, 10H): The overlapping signals of the five other methylene groups in the middle of the octyl chain.
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~ 0.8-0.9 ppm (triplet, 3H): The terminal methyl group (-CH₃) of the octyl chain.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): ¹⁹F NMR is the most definitive technique for characterizing the perfluoroalkyl chain. The signals are typically referenced to CFCl₃ at 0 ppm.
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~ -81 ppm (triplet, 3F): The terminal trifluoromethyl group (-CF₃).
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~ -120 to -126 ppm (complex multiplets, 12F): Overlapping signals for the six internal difluoromethylene groups (-CF₂-).
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~ -118 to -122 ppm (multiplet, 2F): The difluoromethylene group alpha to the carbonyl group (-CF₂ -CONH-). This signal is shifted slightly downfield compared to the other -CF₂- groups due to the electron-withdrawing effect of the carbonyl.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for both the fluorinated and hydrocarbon carbons.
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~ 158-162 ppm: The carbonyl carbon (-C =O) of the amide.
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~ 108-125 ppm (complex multiplets with C-F coupling): The carbons of the perfluorinated chain.
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~ 40 ppm: The methylene carbon attached to the nitrogen (-C H₂-NH-).
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~ 22-32 ppm: The carbons of the octyl chain.
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~ 14 ppm: The terminal methyl carbon of the octyl chain.
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is excellent for identifying the key functional groups.
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~ 3300 cm⁻¹ (sharp to medium): N-H stretching vibration of the secondary amide.
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~ 2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations from the octyl chain.
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~ 1680-1700 cm⁻¹ (strong, sharp): C=O stretching (Amide I band). This is a very characteristic peak.
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~ 1530-1550 cm⁻¹ (strong): N-H bending (Amide II band).
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~ 1100-1300 cm⁻¹ (very strong, broad): C-F stretching vibrations from the perfluoroalkyl tail. This region will contain multiple intense bands and is a hallmark of fluorinated compounds.
Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) can be used.
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Molecular Ion (M⁺): A peak at m/z = 575.3 should be observable, confirming the molecular weight.
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Fragmentation Pattern: Expect characteristic fragmentation patterns, including cleavage of the C-C bonds in the perfluoroalkyl chain (loss of CF₃, C₂F₅, etc.), cleavage alpha to the carbonyl group, and McLafferty rearrangement involving the octyl chain.
Applications and Areas of Research
While specific industrial applications for Heptadecafluorononanoic acid octylamide are not widely documented, its molecular structure places it within the class of N-alkyl perfluoroalkanamides, which are known to be highly effective low molecular-mass organogelators (LMOGs)[2].
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Organogelation: These molecules can self-assemble in organic solvents to form three-dimensional fibrillar networks, entrapping the solvent and creating a gel. This property is driven by the incompatibility of the fluorocarbon and hydrocarbon segments, which promotes aggregation, and is further stabilized by intermolecular hydrogen bonding between the amide groups[2]. Such organogels have potential applications in:
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Drug delivery systems
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Cosmetics and personal care formulations
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Lubricants and specialty greases
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Templates for nanomaterial synthesis
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Specialty Surfactants: The amphiphilic nature of the molecule suggests potential use as a specialty surfactant in fluorinated systems or for creating unique interfacial properties between fluorinated and hydrocarbon phases.
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Analytical Standard: Given its well-defined structure, this compound can serve as a valuable analytical standard for the detection and quantification of related PFAS compounds in environmental and biological samples.
Safety, Handling, and Disposal
Heptadecafluorononanoic acid octylamide is a long-chain per- and polyfluoroalkyl substance (PFAS). While toxicological data for this specific compound is not available, it should be handled with the same precautions as other members of this class, particularly its precursor, Heptadecafluorononanoic Acid (PFNA).
Known Health Effects of Related Compounds: Long-chain PFAS are known for their environmental persistence, bioaccumulation, and potential toxicity. Studies on related compounds have indicated associations with hepatotoxicity (liver damage), developmental and reproductive toxicity, and immunotoxicity[3][4]. Exposure can lead to morphological changes in liver tissues and alter the expression of genes related to metabolism and carcinogenesis[3][4].
Personal Protective Equipment (PPE) and Handling:
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Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
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Eye Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.
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Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Disposal: Disposal of PFAS-containing waste is subject to stringent environmental regulations. All waste materials should be collected in sealed containers and disposed of through a licensed professional waste disposal service. Do not discharge to drains or the environment.
Conclusion
Heptadecafluorononanoic acid octylamide is a structurally sophisticated molecule defined by the interplay between its perfluorinated tail, hydrocarbon head, and polar amide linker. This guide has provided a detailed framework for its identity, properties, synthesis, and characterization. The most promising application for this class of compounds lies in their ability to act as organogelators, a function derived directly from their unique molecular architecture. As with all long-chain PFAS, this compound must be handled with significant care, acknowledging its persistence and potential for biological activity. Further research into the specific properties and applications of this molecule will undoubtedly reveal new opportunities in materials science and specialty chemical formulation.
References
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(No author given). (n.d.). N-alkyl perfluoroalkanamides as low molecular-mass organogelators. PubMed. Retrieved from [Link]
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(No author given). (2024, January 10). Toxicity Assessment of Mixed Exposure of Nine Perfluoroalkyl Substances at Concentrations Relevant to Daily Intake. PubMed. Retrieved from [Link]
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(No author given). (2003, August 27). N-alkyl perfluoroalkanamides as low molecular-mass organogelators. PubMed. Retrieved from [Link]
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(No author given). (n.d.). HEPTADECAFLUORONONANOIC ACID OCTYLAMIDE | CAS#:33496-55-8. Chemsrc. Retrieved from [Link]
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(No author given). (2023, May 19). Subchronic Toxicity Assessment of Perfluoroalkyl Substances by Mixed Exposure of Nine Substances at Daily Intake Relevant Concentration. bioRxiv. Retrieved from [Link]
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Ito, Y., et al. (2024, January 10). Toxicity Assessment of Mixed Exposure of Nine Perfluoroalkyl Substances at Concentrations Relevant to Daily Intake. MDPI. Retrieved from [Link]
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National Toxicology Program. (2022, July 15). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates.... National Institutes of Health. Retrieved from [Link]
